molecular formula C12H14O3 B13031657 (S)-2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid

(S)-2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No.: B13031657
M. Wt: 206.24 g/mol
InChI Key: GUAFHEKEEYSSJU-VIFPVBQESA-N
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Description

(S)-2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound with a unique structure that includes a methoxy group and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the use of palladium-catalyzed reactions. One common method is the Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit . Another method involves a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed reactions in large-scale synthesis is a common approach in the pharmaceutical industry due to its efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(S)-2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to its specific indene structure and methoxy group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-[(1S)-5-methoxy-2,3-dihydro-1H-inden-1-yl]acetic acid

InChI

InChI=1S/C12H14O3/c1-15-10-4-5-11-8(6-10)2-3-9(11)7-12(13)14/h4-6,9H,2-3,7H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

GUAFHEKEEYSSJU-VIFPVBQESA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H](CC2)CC(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)C(CC2)CC(=O)O

Origin of Product

United States

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